molecular formula C7H3BrClFO2 B1378419 5-Bromo-3-chloro-2-fluorobenzoic acid CAS No. 1449008-15-4

5-Bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B1378419
CAS No.: 1449008-15-4
M. Wt: 253.45 g/mol
InChI Key: UORGWZXBZZYVLS-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorobenzoic acid (CAS: 1449008-15-4 ) is a high-purity, halogenated benzoic acid derivative of significant value in scientific research and development. With the molecular formula C 7 H 3 BrClFO 2 , this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry. Its specific pattern of halogen substituents on the aromatic ring makes it particularly useful for constructing more complex molecules, facilitating structure-activity relationship (SAR) studies, and exploring novel chemical spaces in drug discovery programs. The structural motif of multi-halogenated benzoic acids is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound in various fields, including organic synthesis methodology, materials science, and as a precursor for the development of ligands and functional materials. Proper handling procedures should be observed. Store in a cool, dry place, sealed under appropriate conditions to maintain stability and purity .

Properties

IUPAC Name

5-bromo-3-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGWZXBZZYVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-15-4
Record name 5-bromo-3-chloro-2-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-fluorobenzoic acid typically involves the bromination and chlorination of 2-fluorobenzoic acid. One common method includes the following steps:

    Protection of the carboxyl group: The carboxyl group of 2-fluorobenzoic acid is protected using a suitable protecting group.

    Bromination: The protected 2-fluorobenzoic acid is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: The brominated intermediate is subsequently chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce benzoic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • 5-Bromo-3-chloro-2-fluorobenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been reported as a precursor in the synthesis of dapagliflozin, an antidiabetic medication. The synthetic route often involves halogenation and coupling reactions that leverage the compound's reactivity to introduce functional groups necessary for biological activity .
  • Antimicrobial Agents :
    • Research indicates that derivatives of halogenated benzoic acids exhibit antimicrobial properties. Studies have shown that modifications of this compound can lead to compounds with enhanced activity against bacterial strains, making it a candidate for developing new antibiotics .

Agrochemical Applications

  • Herbicides and Pesticides :
    • The compound's structure allows for modifications that can enhance herbicidal activity. It serves as a key intermediate in the synthesis of herbicides that target specific weed species while minimizing damage to crops .
  • Insect Repellents :
    • Derivatives of this compound have been explored for their potential use in formulating insect repellents, leveraging their ability to disrupt insect hormonal systems .

Material Science Applications

  • Polymer Chemistry :
    • The compound is used as a monomer or co-monomer in the production of polymers with specific properties, such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance material performance in various applications, including coatings and composites .
  • Dyes and Pigments :
    • Due to its chromophoric properties, this compound can be modified to create dyes with vibrant colors used in textiles and plastics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseExample Compounds
PharmaceuticalsSynthesis of APIsDapagliflozin
Antimicrobial agentsModified derivatives
AgrochemicalsHerbicidesTargeted weed control
Insect repellentsHormonal disruptors
Material SciencePolymer chemistryEnhanced thermal stability
Dyes and pigmentsColorants for textiles

Case Studies

  • Synthesis of Dapagliflozin :
    • A study detailed the multi-step synthesis involving this compound as a starting material, highlighting its role in introducing necessary functional groups through electrophilic aromatic substitution reactions .
  • Antimicrobial Activity Testing :
    • A series of derivatives were synthesized based on this compound and tested against various bacterial strains. Results indicated that certain modifications led to significant increases in antimicrobial efficacy compared to unmodified compounds .
  • Development of New Herbicides :
    • Research focused on modifying the structure of this compound to enhance its herbicidal properties, showing promising results in field trials against resistant weed species .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the benzene ring enhances its reactivity and allows it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Benzoic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions
This compound C₇H₃BrClFO₂ 253.46 1449008-15-4 Br (5), Cl (3), F (2), COOH (1)
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 235.46 21739-92-4 Br (5), Cl (2), COOH (1)
3-Bromo-5-chlorobenzoic acid C₇H₄BrClO₂ 235.46 N/A Br (3), Cl (5), COOH (1)
5-Bromo-2-chloro-3-fluorobenzoic acid C₇H₃BrClFO₂ 253.46 1498945-58-6 Br (5), Cl (2), F (3), COOH (1)
3-Bromo-5-fluoro-2-nitrobenzoic acid C₇H₃BrFNO₄ 264.01 99277-71-1 Br (3), F (5), NO₂ (2), COOH (1)

Key Observations :

Positional Isomerism : The substitution pattern significantly influences reactivity. For instance, fluorine at position 2 in the target compound (ortho to COOH) increases acidity compared to 5-bromo-2-chlorobenzoic acid, which lacks fluorine .

Electronic Effects : The electron-withdrawing nature of fluorine and chlorine in the target compound creates a polarized aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to bromine).

Functional Group Variations : The nitro group in 3-bromo-5-fluoro-2-nitrobenzoic acid introduces strong electron withdrawal, contrasting with the carboxylic acid’s directing effects .

Biological Activity

5-Bromo-3-chloro-2-fluorobenzoic acid (BCFBA) is a halogenated aromatic carboxylic acid that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, interactions with biological systems, and potential applications based on recent research findings.

  • Molecular Formula : C₇H₃BrClF O₂
  • Molecular Weight : 253.46 g/mol
  • Structure : The compound features bromine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position on the benzene ring, contributing to its unique reactivity and biological properties.

Biological Activity

Research indicates that BCFBA exhibits a range of biological activities, primarily attributed to its halogen substituents. These activities include:

  • Inhibition of Enzymatic Activity : BCFBA has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that halogenated benzoic acids can act as inhibitors for various methyltransferases, which are crucial in cellular methylation processes .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
  • Anticancer Activity : Preliminary studies indicate that BCFBA may possess anticancer properties. Its structural analogs have shown significant inhibition of cancer cell proliferation, particularly in breast cancer cell lines. The presence of halogen atoms is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

The mechanism of action for BCFBA involves its interaction with biomolecules, leading to alterations in cellular pathways. Key points include:

  • Enzyme Interaction : BCFBA may bind to active sites of enzymes, inhibiting their function. This is particularly relevant for enzymes involved in cancer cell metabolism and growth .
  • Cell Membrane Permeability : Modifications in the structure of benzoic acid derivatives can enhance their permeability across cell membranes, facilitating their action within target cells .

Synthesis

The synthesis of BCFBA typically involves multi-step organic reactions:

  • Bromination : Introduction of bromine at the 5-position.
  • Chlorination : Chlorine is added at the 3-position.
  • Fluorination : Fluorine is introduced at the 2-position.

These steps can be optimized for yield and purity depending on the desired application.

Case Study 1: Anticancer Activity

A study explored the effects of BCFBA on MDA-MB-231 triple-negative breast cancer cells. The compound exhibited an IC50 value indicating potent inhibition of cell proliferation compared to standard treatments. The study highlighted a nearly 20-fold selectivity index over non-cancerous cells, suggesting a promising therapeutic window for further development .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that BCFBA could effectively inhibit specific methyltransferases involved in cellular signaling pathways. This inhibition was linked to changes in gene expression profiles associated with cancer progression and metastasis .

Comparative Analysis

To better understand the uniqueness of BCFBA, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
This compoundC₇H₃BrClF O₂Three halogens enhancing reactivity
3-Bromo-5-chloro-2-fluorobenzoic acidC₇H₃BrClF O₂Different halogen positioning
4-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂Lacks fluorine; different reactivity

This table illustrates how BCFBA's unique combination of halogens may influence its biological activity compared to structurally similar compounds.

Q & A

Q. What hyphenated techniques improve detection limits in trace analysis?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity for halogenated acids. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and column (C18, 2.6 μm particle size) to resolve degradation products .

Safety & Compliance

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (halogenated acids may release toxic vapors upon heating).
  • Storage : Keep in amber glass vials at 2–8°C, as recommended for similar bromo-fluoro derivatives .
  • Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

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